molecular formula C17H19Cl2NO4S B7440415 N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide

N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide

カタログ番号 B7440415
分子量: 404.3 g/mol
InChIキー: KFOXXXCYBHKZGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide, commonly known as Diclazuril, is a benzene sulfonamide derivative that is widely used in veterinary medicine as an antiprotozoal drug. Diclazuril has been found to be effective against coccidiosis, a parasitic disease that affects a wide range of domestic animals, including chickens, turkeys, and rabbits.

作用機序

Diclazuril acts by inhibiting the mitochondrial ATP synthesis in the protozoan parasites, leading to the disruption of their energy metabolism and eventual death. The drug targets the cytochrome bc1 complex in the electron transport chain of the parasites, which is essential for the generation of ATP. Diclazuril also interferes with the calcium metabolism of the parasites, which is necessary for their replication and survival.
Biochemical and Physiological Effects:
Diclazuril has been found to have minimal toxicity and side effects in animals, even at high doses. The drug is rapidly absorbed and distributed in the body, with a half-life of around 10-12 hours. Diclazuril is metabolized in the liver and excreted in the urine and feces. The drug does not accumulate in the body, and there is no evidence of tissue damage or organ toxicity.

実験室実験の利点と制限

Diclazuril is a highly effective and safe drug for the prevention and treatment of coccidiosis in animals. The drug is easy to administer, with a wide safety margin and minimal side effects. Diclazuril is also relatively inexpensive and readily available. However, there are some limitations to the use of Diclazuril in laboratory experiments. The drug may interfere with other metabolic pathways in the animals, leading to confounding effects. Moreover, the drug may not be effective against all species of coccidia, and there may be variations in the susceptibility of different strains of parasites.

将来の方向性

There are several future directions for the research on Diclazuril. One area of interest is the development of new formulations and delivery systems for the drug, such as nanoparticles and liposomes, which may enhance its efficacy and bioavailability. Another area of research is the investigation of the potential use of Diclazuril in other parasitic diseases, such as cryptosporidiosis and toxoplasmosis. Moreover, there is a need for further studies on the mechanism of action of Diclazuril, including the identification of its molecular targets and the elucidation of its mode of action. Finally, there is a need for more comprehensive studies on the safety and toxicity of Diclazuril, especially in the context of long-term exposure and environmental impact.

合成法

Diclazuril is synthesized by the reaction of 3,4-dichloroaniline with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from a suitable solvent such as acetonitrile or ethyl acetate. The yield of the reaction is typically around 70-80%, and the purity of the product is confirmed by analytical techniques such as NMR and HPLC.

科学的研究の応用

Diclazuril has been extensively studied for its antiprotozoal activity against various species of coccidia, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. The drug has been found to be highly effective in preventing and treating coccidiosis in chickens, turkeys, and rabbits, with minimal side effects. Diclazuril is also being investigated for its potential use in other parasitic diseases, such as cryptosporidiosis and toxoplasmosis.

特性

IUPAC Name

N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO4S/c1-4-23-15-10-17(16(24-5-2)8-11(15)3)25(21,22)20-12-6-7-13(18)14(19)9-12/h6-10,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOXXXCYBHKZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。